molecular formula C10H15FN4O2S2 B2560725 4-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]piperazine-1-sulfonyl fluoride CAS No. 2411235-58-8

4-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]piperazine-1-sulfonyl fluoride

Cat. No.: B2560725
CAS No.: 2411235-58-8
M. Wt: 306.37
InChI Key: ZWBBVTFHSZZUDO-UHFFFAOYSA-N
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Description

4-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]piperazine-1-sulfonyl fluoride is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is of interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]piperazine-1-sulfonyl fluoride typically involves the reaction of a piperazine derivative with a thiadiazole precursor. One common method involves the reaction of 5-cyclopropyl-1,3,4-thiadiazole-2-thiol with piperazine-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]piperazine-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Sulfonamide or sulfonate derivatives.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Thiols or thioethers.

Scientific Research Applications

4-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]piperazine-1-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]piperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]piperazine-1-sulfonyl fluoride is unique due to its specific combination of the thiadiazole ring and piperazine sulfonyl fluoride moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in chemical synthesis .

Properties

IUPAC Name

4-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]piperazine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN4O2S2/c11-19(16,17)15-5-3-14(4-6-15)7-9-12-13-10(18-9)8-1-2-8/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBBVTFHSZZUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)CN3CCN(CC3)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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